molecular formula C22H16N4O4S B1583777 Acid Red 151 CAS No. 6406-56-0

Acid Red 151

Cat. No.: B1583777
CAS No.: 6406-56-0
M. Wt: 432.5 g/mol
InChI Key: LEYJJTBJCFGAQN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C.I. Acid Red 151 typically involves the diazotization of aminoazobenzene monosulfonic acid in an aqueous mineral acid, followed by coupling the diazotized amine with 2-naphthol in an aqueous alkaline solution . The reaction conditions are carefully controlled to ensure the formation of the desired dye without gelling or specking properties.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specific mineral acids and alkalis to form stable, concentrated solutions of the dye . The final product is often purified and standardized to meet industry requirements.

Chemical Reactions Analysis

Types of Reactions

Acid Red 151 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break down the azo bonds in the dye, resulting in the formation of amines.

    Substitution: The dye can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ozone and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation products may include quinones and other aromatic compounds.

    Reduction: Reduction typically yields aromatic amines.

    Substitution: Substitution reactions result in modified aromatic compounds with different functional groups.

Scientific Research Applications

Acid Red 151 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Acid Red 151 involves its interaction with various molecular targets and pathways. In the case of ozonation, the dye undergoes direct oxidation with ozone molecules in water, leading to its degradation . The presence of initiators and scavengers can influence the reaction kinetics and pathways involved in the degradation process.

Comparison with Similar Compounds

Acid Red 151 can be compared with other similar acidic red dyes, such as:

    C.I. Acid Red 138: Another acidic red dye with similar applications but different chemical properties.

    C.I. Acid Yellow 42: A yellow dye that shares some chemical characteristics with C.I.

This compound is unique due to its specific shade, good fastness properties, and stability in various applications.

Properties

IUPAC Name

4-[[4-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]diazenyl]benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O4S/c27-21-14-5-15-3-1-2-4-20(15)22(21)26-25-17-8-6-16(7-9-17)23-24-18-10-12-19(13-11-18)31(28,29)30/h1-14,27H,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYJJTBJCFGAQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8068046
Record name Benzenesulfonic acid, 4-[[4-[(2-hydroxy-1-naphthalenyl)azo]phenyl]azo]-
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Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37678-79-8, 6406-56-0
Record name 4-[2-[4-[2-(2-Hydroxy-1-naphthalenyl)diazenyl]phenyl]diazenyl]benzenesulfonic acid
Source CAS Common Chemistry
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Record name Benzenesulfonic acid, 4-(2-(4-(2-(2-hydroxy-1-naphthalenyl)diazenyl)phenyl)diazenyl)-
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Record name Benzenesulfonic acid, 4-[2-[4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]phenyl]diazenyl]-
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Record name Benzenesulfonic acid, 4-[[4-[(2-hydroxy-1-naphthalenyl)azo]phenyl]azo]-
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Record name 4-[[4-[(2-hydroxy-1-naphthyl)azo]phenyl]azo]benzenesulphonic acid
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Record name 4-[[4-[(2-Hydroxy-1-naphthyl)azo]phenyl]azo]benzenesulfonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can C.I. Acid Red 151 be effectively removed from water?

A: Yes, research indicates that C.I. This compound can be effectively degraded in aqueous solutions using electron beam irradiation. [] A study demonstrated that the absorption bands of C.I. This compound significantly decreased after exposure to a 1 kGy dose of electron beam irradiation and were nearly eliminated at a 9 kGy dose. [] This suggests that electron beam irradiation could be a viable method for decontaminating water containing this dye.

Q2: Does the addition of hydrogen peroxide enhance the degradation of dyes like C.I. This compound during electron beam irradiation?

A: While the provided research focuses on the degradation of C.I. Reactive Black 5 with hydrogen peroxide addition during electron beam irradiation, it does not offer specific data on the effects of hydrogen peroxide on C.I. This compound degradation. [] Further research is needed to determine if hydrogen peroxide similarly enhances the degradation of C.I. This compound under electron beam irradiation.

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